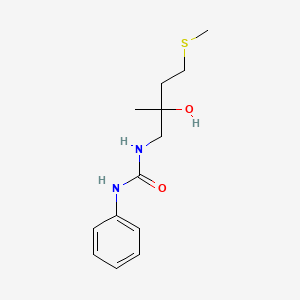

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-13(17,8-9-18-2)10-14-12(16)15-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAZQTYASFFNML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)NC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea typically involves the reaction of 2-hydroxy-2-methyl-4-(methylthio)butylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Hydroxy-2-methyl-4-(methylthio)butylamine+Phenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including alkyl halides or acyl chlorides, can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Enzyme Inhibition : It may inhibit specific enzymes, which can be beneficial in drug development.

- Receptor Binding : The compound's interaction with biological receptors can lead to modulation of physiological processes.

Medicine

The therapeutic potential of this compound is significant, with studies exploring its:

- Anti-inflammatory Properties : Investigations into its ability to reduce inflammation have shown promise.

- Anticancer Activity : In vitro studies suggest that it may induce apoptosis in cancer cell lines such as HeLa and C6.

Antimicrobial Activity

Phenylurea derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted its effectiveness against various microorganisms, indicating potential applications in treating infections caused by resistant strains.

Anticancer Properties

Preliminary studies have demonstrated the anticancer potential of this compound through its antiproliferative effects on cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of phenylurea derivatives, compounds were tested against various cancer cell lines using the BrdU proliferation ELISA assay. Notably, certain derivatives exhibited IC50 values indicating potent anticancer activity, with some compounds showing over 70% inhibition at low concentrations.

Case Study 2: Antimicrobial Screening

Another investigation screened several phenylurea compounds for their antimicrobial efficacy against common pathogens. The results demonstrated that these compounds had notable inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents in clinical settings.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Modifications | Biological Activity |

|---|---|---|

| This compound | Base compound | Antimicrobial, anticancer |

| 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-trifluoromethyl)phenylurea | Trifluoromethyl substitution | Enhanced anticancer activity |

| 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-chlorophenyl)urea | Chlorophenyl substitution | Variable activity |

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared with three phenylurea derivatives: Forchlorfenuron, 3-[3-(Dimethylamino)propyl]-1-phenylurea, and 1-(2-Bromoethyl)-3-phenylurea. Key distinctions lie in their substituents, which dictate their reactivity, solubility, and applications.

Key Findings from Comparative Analysis

- Polarity and Solubility: The target compound’s hydroxy group enhances polarity compared to Forchlorfenuron’s chloro-pyridyl group (electron-withdrawing) and the bromoethyl group (non-polar) . The dimethylamino group in 3-[3-(Dimethylamino)propyl]-1-phenylurea increases water solubility in acidic conditions due to protonation .

Reactivity :

- Biological Activity: Forchlorfenuron’s chloro-pyridyl group is critical for its plant growth-regulating activity .

Hazard Profiles

- 3-[3-(Dimethylamino)propyl]-1-phenylurea requires precautions to avoid inhalation or skin contact, though its toxicology is unstudied .

- The target compound’s methylthio group may pose sulfur-related hazards (e.g., oxidation to sulfoxides), but further safety data are needed.

Research Implications

The structural diversity among phenylurea derivatives underscores the importance of substituent design in tuning chemical behavior. For instance:

Biological Activity

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea is a synthetic organic compound characterized by its unique structure, which includes a hydroxy group, a methylthio group, and a phenylurea moiety. Its molecular formula is . This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and other therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme or receptor activity, which can lead to various biological effects depending on the context of use. The precise molecular pathways involved remain to be fully elucidated; however, preliminary studies suggest potential applications in cancer therapy and antimicrobial treatments .

Antimicrobial Activity

Research indicates that derivatives of phenylurea, including this compound, exhibit significant antimicrobial properties. A study highlighted that various phenylurea compounds demonstrated remarkable activity against several microorganisms, suggesting that this compound could be effective in treating infections caused by resistant strains .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For instance, phenylurea derivatives have shown significant antiproliferative effects against cancer cell lines such as HeLa and C6. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring or the urea moiety can significantly impact the compound's potency and selectivity against different biological targets .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of phenylurea derivatives, compounds were tested against various cancer cell lines using the BrdU proliferation ELISA assay. Notably, certain derivatives exhibited IC50 values indicating potent anticancer activity, with some compounds showing over 70% inhibition at low concentrations .

Case Study 2: Antimicrobial Screening

Another investigation screened several phenylurea compounds for their antimicrobial efficacy against common pathogens. The results demonstrated that these compounds had notable inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents in clinical settings .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Modifications | Biological Activity |

|---|---|---|

| This compound | Base compound | Antimicrobial, anticancer |

| 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-trifluoromethyl)phenylurea | Trifluoromethyl substitution | Enhanced anticancer activity |

| 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-chlorophenyl)urea | Chlorophenyl substitution | Variable activity |

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylurea, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of urea derivatives typically involves condensation reactions between amines and carbonyl-containing precursors. For this compound, a multi-step approach may include:

- Step 1: Formation of the hydroxy-methylthio-butyl backbone via thioetherification or alkylation of a mercaptan intermediate.

- Step 2: Coupling with phenylurea using carbodiimide-mediated reactions or nucleophilic substitution.

Optimization can be achieved through Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading) and computational reaction path searches (e.g., quantum chemical calculations) to identify transition states and energetically favorable pathways . Feedback loops integrating experimental data with computational models (as practiced by ICReDD) further refine conditions .

Advanced: How can computational reaction path search methods enhance the understanding of this compound's formation mechanism?

Answer:

Quantum mechanical calculations (e.g., density functional theory) can map potential energy surfaces to identify intermediates and transition states. For example:

- Reaction Coordinates: Analyze bond-breaking/forming events during urea linkage formation.

- Solvent Effects: Use implicit/explicit solvent models to assess polarity impacts on reaction kinetics.

- Kinetic Monte Carlo Simulations: Predict dominant pathways under varying conditions.

These methods, combined with machine learning to prioritize experimental conditions, reduce trial-and-error approaches and accelerate mechanistic validation .

Basic: What spectroscopic techniques are most effective for characterizing the structure, and how are spectral contradictions resolved?

Answer:

- NMR: H/C NMR identifies substituent connectivity (e.g., hydroxy, methylthio groups). Overlapping signals may require 2D techniques (COSY, HSQC).

- IR: Confirms urea C=O (~1640–1680 cm) and hydroxy O-H (~3200–3600 cm) stretches.

- X-ray Crystallography: Resolves ambiguities in stereochemistry and hydrogen-bonding networks (e.g., Hirshfeld surface analysis for intermolecular interactions) . Contradictions between techniques are resolved via cross-validation (e.g., comparing computed vs. experimental IR spectra) .

Advanced: What strategies are employed to analyze conflicting bioactivity data across studies involving this compound?

Answer:

- Meta-Analysis: Standardize assay protocols (e.g., cell lines, concentration ranges) to minimize variability.

- Structure-Activity Relationship (SAR) Modeling: Use molecular docking or QSAR to correlate substituent effects (e.g., methylthio hydrophobicity) with activity trends.

- Error Source Identification: Apply statistical tools (e.g., principal component analysis) to isolate experimental outliers or batch effects .

Basic: How is the solubility and stability influenced by substituents like methylthio and hydroxy groups?

Answer:

- Solubility: The hydroxy group enhances aqueous solubility via hydrogen bonding, while the methylthio group increases lipophilicity (logP). Solvent polarity adjustments (e.g., DMSO/water mixtures) balance these effects.

- Stability: Steric hindrance from the methyl group and hydrogen-bonding from the hydroxy moiety reduce hydrolysis susceptibility. Accelerated stability studies (40°C/75% RH) under ICH guidelines quantify degradation kinetics .

Advanced: What multi-scale modeling approaches predict interactions with biological targets, considering conformational flexibility?

Answer:

- Molecular Dynamics (MD): Simulate ligand-protein binding over microsecond timescales to capture conformational changes.

- Free Energy Perturbation (FEP): Calculate binding affinity differences for substituent modifications (e.g., methylthio → ethylthio).

- Coarse-Grained Models: Efficiently screen large target libraries (e.g., kinase family) .

Basic: What chromatographic methods are validated for purity analysis, especially with polar functional groups?

Answer:

- HPLC: Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) separate polar impurities.

- LC-MS: Confirms molecular ions and detects trace degradation products (e.g., urea hydrolysis to amines).

- Validation Parameters: Assess linearity (R > 0.99), LOD/LOQ, and precision (%RSD < 2%) per ICH Q2(R1) .

Advanced: How do stereochemical outcomes affect pharmacological activity, and what analytical methods determine this?

Answer:

- Chiral Centers: The hydroxy and methylthio groups may introduce stereoisomers. Chiral HPLC or SFC (supercritical fluid chromatography) resolves enantiomers.

- Pharmacology: Isomer-specific activity is tested via radioligand binding assays (e.g., IC differences).

- Crystallography: Absolute configuration assignment via anomalous scattering (Cu Kα radiation) .

Basic: What are the documented stability profiles under various conditions, and how are degradation pathways identified?

Answer:

- Forced Degradation Studies: Expose the compound to heat (80°C), acid/base hydrolysis, and UV light.

- Degradation Pathways: LC-MS identifies primary degradation products (e.g., oxidative cleavage of methylthio to sulfoxide).

- Kinetic Modeling: Arrhenius plots extrapolate shelf-life at 25°C .

Advanced: How do electronic and steric effects of substituents influence reactivity in nucleophilic/electrophilic reactions?

Answer:

- Electronic Effects: The methylthio group (-SCH) is electron-donating (+I effect), activating ortho/para positions for electrophilic substitution.

- Steric Effects: The 2-methyl group hinders approach of bulky electrophiles (e.g., tert-butyl halides).

- DFT Calculations: Fukui indices predict reactive sites, while NBO analysis quantifies charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.